molecular formula C14H10ClNO2 B14608628 N-Benzoyl-4-chlorobenzamide CAS No. 58010-69-8

N-Benzoyl-4-chlorobenzamide

Cat. No.: B14608628
CAS No.: 58010-69-8
M. Wt: 259.69 g/mol
InChI Key: VYWBDMPBBNBVNW-UHFFFAOYSA-N
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Description

N-Benzoyl-4-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to a 4-chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-4-chlorobenzamide can be synthesized through the direct condensation of benzoic acid and 4-chloroaniline in the presence of a suitable catalyst. One efficient method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves the reaction of benzoic acid derivatives with amines at elevated temperatures. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-4-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl and chloro groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base or an acid catalyst.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative.

Scientific Research Applications

N-Benzoyl-4-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: This compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-Benzoyl-4-chlorobenzamide involves its interaction with specific molecular targets. The benzoyl and chloro groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-4-chlorobenzamide is unique due to the presence of both benzoyl and chloro groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

58010-69-8

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

N-benzoyl-4-chlorobenzamide

InChI

InChI=1S/C14H10ClNO2/c15-12-8-6-11(7-9-12)14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18)

InChI Key

VYWBDMPBBNBVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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